molecular formula C21H13N3O2S B2521941 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1424746-70-2

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2521941
CAS No.: 1424746-70-2
M. Wt: 371.41
InChI Key: UORHHKRAWHAISQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a benzothiazole moiety, a cyano group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Coupling Reaction: The benzothiazole derivative is then coupled with a suitable aryl halide under palladium-catalyzed cross-coupling conditions to form the desired arylated product.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Furan Ring: The final step involves the formation of the furan ring through a cyclization reaction, typically using a furan precursor and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is unique due to the combination of the benzothiazole moiety, cyano group, and furan ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S/c22-13-15(12-17-7-4-10-26-17)20(25)23-16-6-3-5-14(11-16)21-24-18-8-1-2-9-19(18)27-21/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORHHKRAWHAISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C(=CC4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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